6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and its subsequent fusion with the quinazoline moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and fusion processes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and triazoles, which can have different pharmacological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of specific kinases or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer properties.
Uniqueness
6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O3/c1-14-6-4-5-7-17(14)23-22-19(27-24-25-13-26-28(23)24)10-15(11-20(22)29)18-9-8-16(30-2)12-21(18)31-3/h4-9,12-13,15,23H,10-11H2,1-3H3,(H,25,26,27) |
InChI Key |
MBXMRLIGVHEUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=C(C=C(C=C4)OC)OC)NC5=NC=NN25 |
Origin of Product |
United States |
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